

Technical Guide: Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrobromide monohydrate*

Cat. No.: *B8087178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan **hydrobromide monohydrate** (CAS 6700-34-1) is a synthetically produced, dextrorotatory morphinan derivative.^[1] Structurally related to codeine and levorphanol, it is widely recognized for its antitussive (cough-suppressing) properties.^{[1][2]} Unlike its levorotatory counterparts, dextromethorphan exhibits minimal activity at mu (μ)-opioid receptors, and is therefore considered a non-narcotic antitussive.^{[2][3]} Its primary mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.^{[1][2]} ^[4] Additionally, it functions as a sigma-1 receptor agonist and modulates calcium channel activity.^{[2][5]} These multimodal actions have led to investigations into its potential therapeutic applications beyond cough suppression, including neuroprotection and the treatment of neuropsychiatric disorders.^{[2][6]}

Chemical and Physical Properties

Dextromethorphan **hydrobromide monohydrate** presents as a white to off-white solid crystalline powder.^{[1][7]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6700-34-1	[1]
Molecular Formula	C ₁₈ H ₂₅ NO·HBr·H ₂ O	[8] [9]
Molecular Weight	370.33 g/mol	[1] [10]
Melting Point	116-120 °C	[1] [5]
Solubility	Sparingly soluble in water; Freely soluble in ethanol and chloroform; Practically insoluble in ether.	[1] [7]
Appearance	White to off-white solid/crystalline powder.	[1] [7]
pH (10g/L solution)	5.2 - 6.5 at 25°C	[1]

Synthesis and Spectroscopic Analysis

Synthesis

The synthesis of dextromethorphan typically involves the methylation of the phenolic hydroxyl group of (+)-3-hydroxy-N-methylmorphinan.[\[11\]](#) A common method utilizes phenyltrimethylammonium chloride and sodium methoxide in methanol.[\[11\]](#) The resulting racemic mixture of 3-methoxy-N-methylmorphinan is then resolved using D-tartaric acid to isolate the dextrorotatory isomer, dextromethorphan.[\[11\]](#)

An alternative patented method involves the following steps:

- N-benzylation of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline under alkaline conditions.[\[12\]](#)
- Acid-catalyzed cyclization to form (+)-3-hydroxy-17-benzyl-(9 α ,13 α ,14 α)-levorphanane.[\[12\]](#)
- O-methylation and N-methylation using dimethyl sulfate or a methyl halide to yield a quaternary ammonium salt.[\[12\]](#)

- Catalytic hydrogenation to remove the benzyl group, affording dextromethorphan.[\[12\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **dextromethorphan hydrobromide monohydrate**.

- ^1H NMR: The proton NMR spectrum of dextromethorphan in deuterated solvents such as DMSO-d₆ or a pyridine-d₅:D₂O mixture allows for the identification of characteristic proton signals, including those of the N-methyl group.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule.[\[16\]](#)
- Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[\[16\]](#)

Biological Activity and Mechanism of Action

Dextromethorphan exhibits a complex pharmacology, interacting with multiple targets in the central nervous system.

NMDA Receptor Antagonism

The primary mechanism underlying many of dextromethorphan's effects is its action as a non-competitive antagonist at the NMDA receptor.[\[1\]](#)[\[2\]](#)[\[4\]](#) It blocks the ion channel of the receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding.[\[3\]](#)[\[17\]](#) This action is thought to contribute to its antitussive, neuroprotective, and dissociative effects.[\[1\]](#)[\[18\]](#)

Sigma-1 Receptor Agonism

Dextromethorphan is also an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability.[\[2\]](#)[\[19\]](#) This interaction is believed to contribute to its antitussive and antidepressant-like effects.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Calcium Channel Blockade

Dextromethorphan has been shown to block voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[7][8]

Signaling Pathway Modulation

Dextromethorphan influences several intracellular signaling pathways:

- Glutamatergic Signaling: By antagonizing NMDA receptors, dextromethorphan directly modulates glutamatergic neurotransmission.[4][23] This can lead to downstream effects on pathways involved in synaptic plasticity and excitotoxicity.[5][24]
- cAMP-Dependent Pathway: Dextromethorphan has been shown to inhibit the cAMP-dependent pathway, which may play a role in its modulation of spontaneous glutamate release.[16]
- GSK-3 β /NF- κ B Pathway: In models of inflammation, dextromethorphan can attenuate the activation of the GSK-3 β /NF- κ B signaling pathway by inhibiting NADPH oxidase.[25]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify dextromethorphan in a sample.

Methodology:

- Column: A reversed-phase C18 column (e.g., Nucleodur, 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[26] Alternatively, a mixed-mode stationary phase column (e.g., Primesep 100) can be employed.[1]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and methanol (e.g., 70:30 v/v) with an ion-pairing agent like sodium docusate and a buffer such as ammonium nitrate, with the pH adjusted to around 3.4.[26] Another mobile phase option is a simple mixture of water, acetonitrile, and a sulfuric acid buffer.[1]
- Flow Rate: A flow rate of 1 mL/min is generally used.[26]

- Detection: UV detection at 280 nm is a common method for dextromethorphan analysis.[26]
[27]
- Sample Preparation: For analysis in biological matrices like urine, a liquid-liquid extraction procedure is typically required to isolate the compound and its metabolites.[27]

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the NMDA receptor.

Methodology (adapted from protocols for dextromethorphan analogs):

- Radioligand: [³H]TCP (thienylcyclohexylpiperidine) is used as the radioligand that binds to the ion channel of the NMDA receptor.[28][29]
- Membrane Preparation: Rat brain membranes are prepared and resuspended in an appropriate assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[28]
- Assay: The assay is performed in a 96-well plate format. The binding of [³H]TCP to the membranes is measured in the presence and absence of varying concentrations of the test compound (dextromethorphan).[28]
- Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as MK-801.[28]
- Incubation and Filtration: The reaction is incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[28]
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[28] The data is then analyzed to determine the inhibitory constant (Ki) of the test compound.

In Vivo Neuroprotection Assay

Objective: To assess the neuroprotective effects of dextromethorphan in an animal model of brain injury.

Methodology (example from a penetrating ballistic-like brain injury model):

- Animal Model: Anesthetized male Sprague-Dawley rats are subjected to a unilateral frontal penetrating ballistic-like brain injury.[30]
- Drug Administration: Dextromethorphan (at various doses, e.g., 0.156-10 mg/kg) or vehicle is administered intravenously as a bolus at specific time points post-injury.[30] In some protocols, this is followed by a continuous infusion.[30]
- Behavioral Assessment: Motor recovery is assessed using tasks such as a balance beam test at various time points post-injury.[30] Cognitive function can be evaluated using tasks like the novel object recognition test.[30]
- Histological Analysis: At the end of the study, brain tissue is collected and processed for histological analysis to assess the extent of the lesion and axonal degeneration.[30]

In Vivo Cough Suppression Assay

Objective: To evaluate the antitussive efficacy of dextromethorphan.

Methodology (example from a human study on smoking-related cough):

- Study Design: A randomized, double-blind, placebo-controlled crossover study design is employed.[31]
- Participants: Subjects with a persistent cough, such as smokers, are recruited.[31]
- Intervention: Participants receive either dextromethorphan (e.g., 22 mg) or a matched placebo.[31]
- Objective Measurement: Cough reflex sensitivity is measured using a citric acid dose-response cough challenge, where the concentration of citric acid required to elicit a certain number of coughs is determined.[31]
- Subjective Measurement: Participants may also record their cough symptoms in a daily diary and complete quality of life questionnaires.[31]

Safety and Toxicology Hazard Identification

Dextromethorphan **hydrobromide monohydrate** is classified as harmful if swallowed and may cause eye and respiratory irritation.[20][32] It can also cause drowsiness or dizziness.[32]

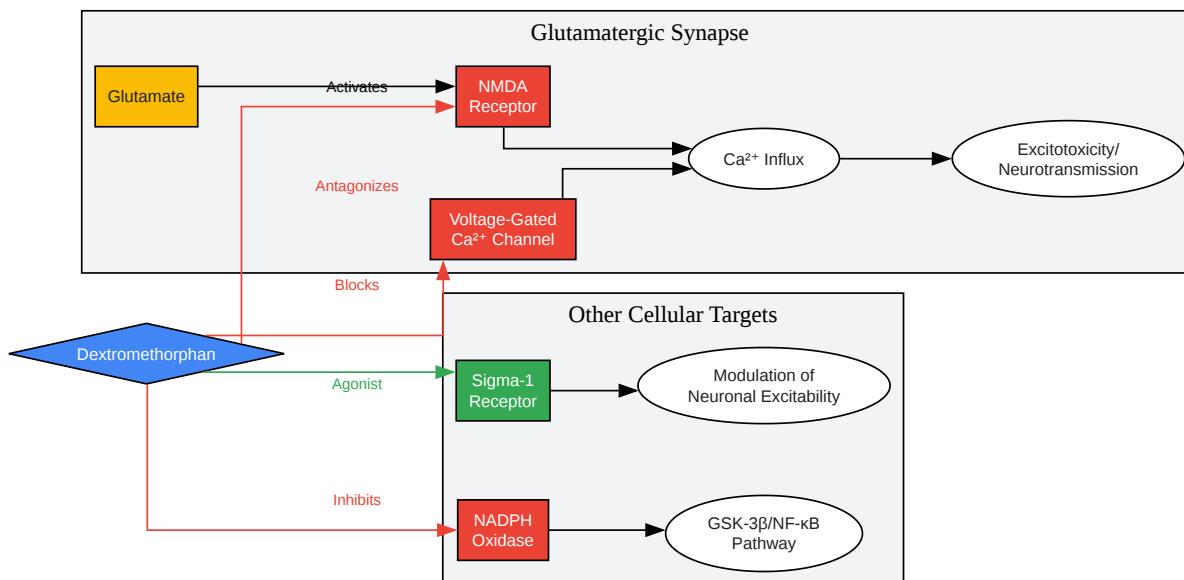
Hazard Statement	GHS Classification	Reference(s)
H302: Harmful if swallowed	Acute toxicity, Oral (Category 4)	[20]
H411: Toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term (Category 2)	[20]

Handling and Storage

- **Handling:** Handle in a well-ventilated area.[20] Wear suitable protective clothing, including gloves and eye/face protection.[20] Avoid the formation of dust and aerosols.[20]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Protect from light.[12]

First Aid Measures

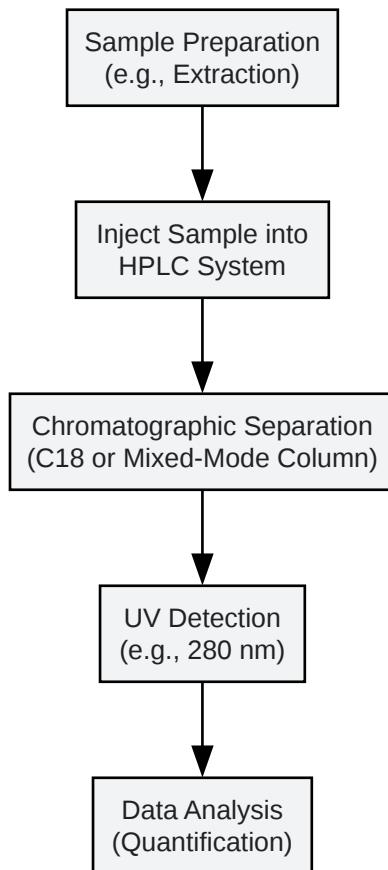
- **If Inhaled:** Move the person to fresh air. If breathing is difficult, give oxygen.[20]
- **In Case of Skin Contact:** Wash off with soap and plenty of water.[20]
- **In Case of Eye Contact:** Rinse with pure water for at least 15 minutes.[20]
- **If Swallowed:** Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]


Toxicological Data

Limited long-term toxicity data for dextromethorphan alone is available, as it is often studied in combination with other substances.[11]

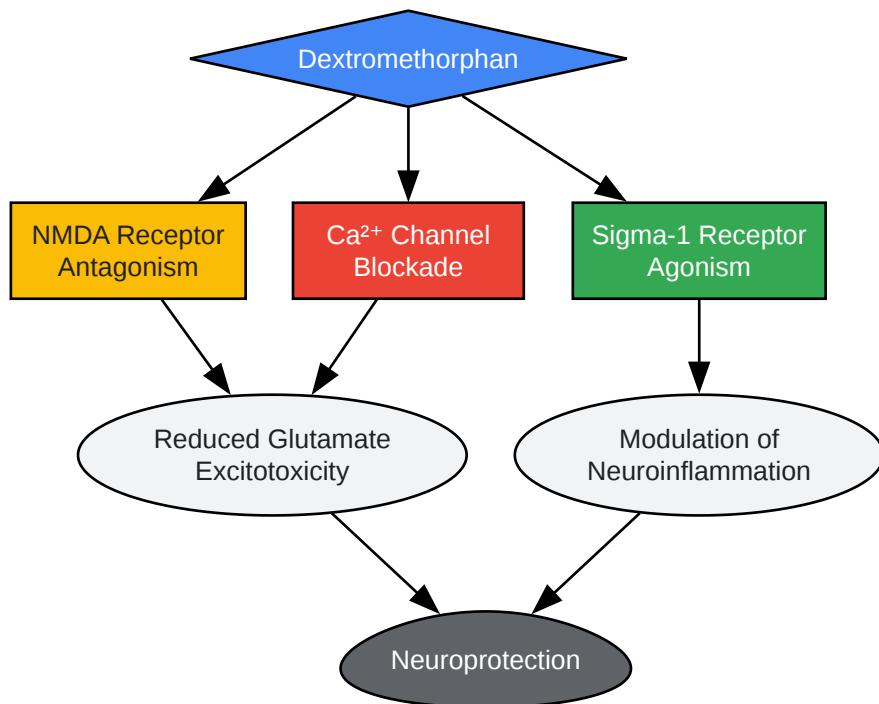
Test	Species	Route	Value	Reference(s)
LD50	Mouse	Oral	165 mg/kg	[12]
LD50	Rat	Oral	350 mg/kg	[12]
LD50	Female Swiss-Webster Mice	Oral (gavage)	210 mg/kg	[11]

Visualizations


Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Dextromethorphan's multimodal mechanism of action.


Experimental Workflow: HPLC Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for HPLC analysis of Dextromethorphan.

Logical Relationship: Neuroprotective Effects

[Click to download full resolution via product page](#)

Caption: Key mechanisms contributing to Dextromethorphan's neuroprotective effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibitory effect of glutamate release from rat cerebrocortical synaptosomes by dextromethorphan and its metabolite 3-hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Dextromethorphan and phencyclidine receptor ligands: differential effects on K(+) and NMDA-evoked increases in cytosolic free Ca²⁺ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]
- 12. CN103044327A - Preparation method of dextromethorphan - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Involvement of the cAMP-Dependent Pathway in Dextromethorphan-Induced Inhibition of Spontaneous Glutamate Transmission in the Nucleus Tractus Solitarius Neurons of Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases [mdpi.com]
- 20. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 21. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 22. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dextromethorphan inhibits the glutamatergic synaptic transmission in the nucleus tractus solitarius of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]
- 25. Dextromethorphan Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3 β and NF- κ B Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 30. Neuroprotective profile of dextromethorphan in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Assessment of antitussive efficacy of dextromethorphan in smoking related cough: objective vs. subjective measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. helixchrom.com [helixchrom.com]
- To cite this document: BenchChem. [Technical Guide: Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8087178#cas-number-6700-34-1-properties-and-safety>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com